

Application Notes: Flow Cytometry Analysis of Cellular Responses to CP-690550 (Tofacitinib) Treatment

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Compound of Interest		
Compound Name:	(Rac)-CP-609754	
Cat. No.:	B10799532	Get Quote

Introduction

CP-690550, also known as Tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It demonstrates significant selectivity for JAK1 and JAK3 over JAK2.[1] This selectivity makes it a valuable tool for dissecting the signaling pathways downstream of specific cytokine receptors, particularly those that utilize the common gamma chain (yc), which are crucial for lymphocyte development, proliferation, and function.[4] The JAK-STAT signaling cascade is a primary pathway through which many cytokines exert their effects. Flow cytometry is a powerful technique to investigate the impact of CP-690550 on these pathways at a single-cell level.

Principle of the Assay

This application note describes the use of flow cytometry to measure the inhibitory effect of CP-690550 on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in JAK signaling. Specifically, the protocol focuses on the inhibition of Interleukin-2 (IL-2) induced STAT5 phosphorylation in T lymphocytes. Upon binding of IL-2 to its receptor, associated JAK1 and JAK3 proteins become activated and phosphorylate STAT5. Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus to regulate gene expression. By treating cells with CP-690550 prior to cytokine stimulation, the degree of STAT5 phosphorylation can be quantified using phospho-



specific antibodies and flow cytometry, providing a direct measure of the compound's inhibitory activity.

Applications

- Pharmacodynamic Analysis: Determine the in vitro and ex vivo potency of CP-690550 by generating dose-response curves of pSTAT5 inhibition.
- Mechanism of Action Studies: Elucidate the specific signaling pathways affected by CP-690550 and other JAK inhibitors.
- Drug Development and Screening: Screen for novel JAK inhibitors and assess their cellular activity.
- Immunology Research: Investigate the role of the JAK-STAT pathway in various immune cell subsets and disease models.

Quantitative Data

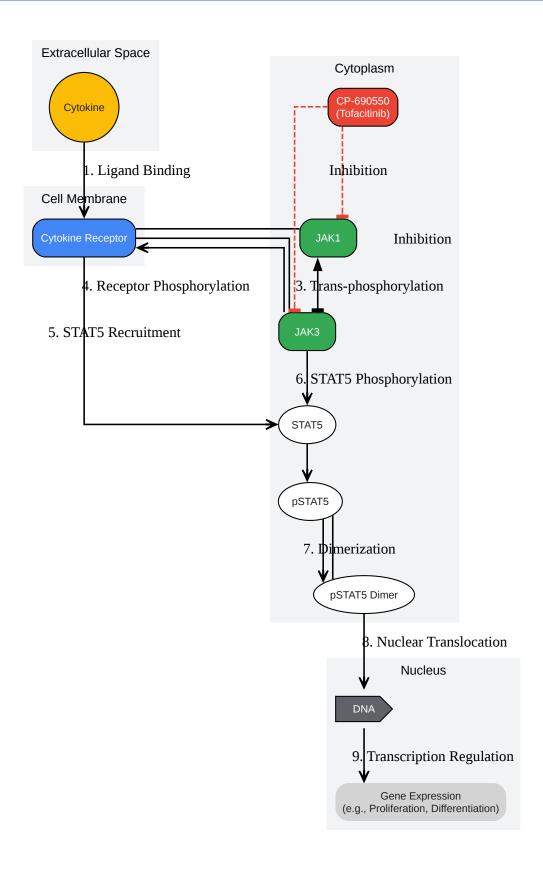
Table 1: In Vitro Inhibitory Activity of CP-690550 (Tofacitinib)

Target	IC50 (nM)	Assay Type
JAK1	112	Cell-free assay
JAK2	20	Cell-free assay
JAK3	1	Cell-free assay
IL-2 induced T-cell proliferation	91	Murine mixed lymphocyte reaction
IL-4 induced CD23 upregulation	57	Murine B cells

Data compiled from publicly available sources.

Signaling Pathway Diagram





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Caption: JAK/STAT signaling pathway and the inhibitory action of CP-690550.



Experimental Protocols

Protocol 1: In Vitro Treatment and Cytokine Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- CP-690550 (Tofacitinib)
- Recombinant Human Interleukin-2 (IL-2)
- Dimethyl sulfoxide (DMSO)
- 96-well U-bottom plate

Procedure:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Plate 1 x 10⁵ cells per well in a 96-well U-bottom plate.
- Prepare a stock solution of CP-690550 in DMSO. Further dilute in complete medium to achieve desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add the diluted CP-690550 or vehicle control (DMSO) to the appropriate wells.
- Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
- Prepare a working solution of IL-2 in complete medium.



- Add IL-2 to the wells to a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Include an unstimulated control well with no IL-2.
- Incubate for 15-20 minutes at 37°C.
- Proceed immediately to the fixation and permeabilization protocol.

Protocol 2: Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

Materials:

- Stimulated cells from Protocol 1
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., Cytofix™ Buffer)
- Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III, cold methanol)
- Wash Buffer (PBS with 2% FBS)
- Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

Procedure:

- After stimulation, immediately fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at 37°C.
- Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
- Wash the cells with 200 μ L of Wash Buffer, centrifuge, and discard the supernatant.
- If staining for surface markers, resuspend the cells in Wash Buffer containing the surface marker antibodies. Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with Wash Buffer.



- Permeabilize the cells by resuspending the pellet in cold Permeabilization Buffer and incubating on ice for 30 minutes.
- Wash the cells twice with Wash Buffer to remove the permeabilization buffer.
- Resuspend the cells in Wash Buffer containing the anti-pSTAT5 antibody.
- Incubate for 30-60 minutes at room temperature in the dark.
- · Wash the cells twice with Wash Buffer.
- Resuspend the cells in 200 μL of Wash Buffer for flow cytometry analysis.

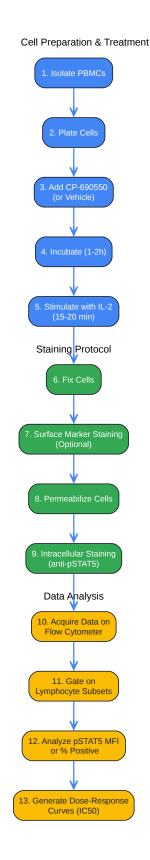
Protocol 3: Flow Cytometry Data Acquisition and Analysis

Procedure:

- Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
- Collect a sufficient number of events (e.g., 30,000-50,000 events) for each sample.
- Gate on the lymphocyte population based on forward and side scatter properties.
- Further gate on specific T-cell subsets using surface markers (e.g., CD3+, CD4+).
- Analyze the level of pSTAT5 staining in the gated populations by examining the median fluorescence intensity (MFI) or the percentage of pSTAT5 positive cells.
- Generate dose-response curves by plotting the pSTAT5 signal against the concentration of CP-690550 to determine the IC50.

Experimental Workflow Diagram





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Caption: Workflow for flow cytometry analysis of pSTAT5 inhibition by CP-690550.



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